The synthesis of 1-cyanato-4-nitrobenzene can be achieved through several methods, primarily focusing on nucleophilic substitution reactions. One common approach involves the reaction of 4-nitrophenol with potassium cyanate. The reaction is typically conducted under mild conditions to achieve high yields without the need for catalysts.
The molecular structure of 1-cyanato-4-nitrobenzene features a benzene ring substituted with a nitro group at the para position and a cyanate group at the para position relative to each other.
InChI=1S/C7H4N2O3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H
C1=CC(=CC=C1[N+](=O)[O-])OC#N
1-Cyanato-4-nitrobenzene participates in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as controlled temperature, pressure, and sometimes catalysts to achieve desired yields and selectivity .
The mechanism of action for 1-cyanato-4-nitrobenzene primarily revolves around its reactivity as an electrophile due to the electron-withdrawing nature of both the nitro and cyanate groups.
1-Cyanato-4-nitrobenzene has several scientific applications:
The compound is also explored for developing new therapeutic agents targeting diseases such as cancer and autoimmune disorders .
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: